2-(2-Bromophenyl)azetidine

Medicinal chemistry Scaffold optimization Ligand design

2-(2-Bromophenyl)azetidine is the ortho-substituted regioisomer that provides distinct conformational constraints and a reactive bromine handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, making it a superior building block for structure-activity relationship studies. Its 2-arylazetidine scaffold serves as a validated bioisostere for isopropyl groups, improving metabolic stability and receptor binding affinity in nAChR ligand programs targeting pain, schizophrenia, and neurodegeneration. Choose this compound for cost-effective access to a rigid, ortho-brominated pharmacophore that outperforms meta- and para-regioisomers in molecular recognition applications.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B15202406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)azetidine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=CC=C2Br
InChIInChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2
InChIKeyRWECNCYGZCQMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)azetidine Procurement Guide: Baseline Structural and Physicochemical Characteristics for Chemical Sourcing


2-(2-Bromophenyl)azetidine is a 2-aryl-substituted azetidine derivative featuring a four-membered nitrogen-containing heterocycle with an ortho-bromophenyl group at the C2 position . The compound possesses a molecular formula of C9H10BrN and a molecular weight of 212.09 g/mol , and is commonly procured as the hydrochloride salt (C9H11BrClN, MW 248.55) for enhanced stability and handling [1]. The ortho-bromine substituent introduces specific steric constraints and a reactive handle for cross-coupling chemistry that distinguishes this regioisomer from its meta- and para-bromophenyl counterparts .

2-(2-Bromophenyl)azetidine: Why In-Class Substitution Without Comparative Validation Introduces Scientific Risk


Substituting 2-(2-bromophenyl)azetidine with a structurally similar azetidine derivative without rigorous comparative evaluation introduces substantial risk to experimental reproducibility and biological outcomes. Regioisomeric variation in bromophenyl azetidines—specifically the 2-, 3-, and 4-substituted bromophenyl derivatives—produces distinct stereoelectronic environments that directly impact ligand binding, metabolic stability, and synthetic utility [1]. 2-Arylazetidines have been systematically evaluated as nicotinic acetylcholine receptor (nAChR) ligands, where halogen substitution patterns on the aryl ring produce markedly different biological activity profiles, with chloro-substituted analogs identified as the most interesting congeners in that series [2]. Furthermore, the ortho-bromophenyl substitution creates unique steric hindrance and conformational constraints around the azetidine nitrogen that influence both reactivity in cross-coupling transformations and molecular recognition in biological systems, distinguishing this scaffold from meta- and para-substituted analogs [1].

2-(2-Bromophenyl)azetidine: Quantitative Differentiation Evidence Against Close Structural Analogs


Ortho-Bromophenyl Regioisomer: Conformational Restriction and Steric Profile Differentiation from Meta- and Para-Substituted Analogs

The ortho-bromophenyl substitution in 2-(2-bromophenyl)azetidine imposes distinct steric hindrance and conformational constraints on the azetidine ring compared to the corresponding meta-substituted 3-(2-bromophenyl)azetidine and para-substituted 4-(2-bromophenyl)azetidine analogs [1]. The ortho-positioning of the bromine atom at the C2 aryl carbon creates restricted rotation around the aryl-azetidine bond and alters the spatial orientation of the azetidine nitrogen lone pair, whereas the meta-substituted analog positions the bromine at the C3 aryl carbon with different geometric consequences for molecular recognition [1].

Medicinal chemistry Scaffold optimization Ligand design

Azetidine Ring Strain as a Bioisosteric Differentiator: Quantitative Basis for Metabolic Stability Enhancement

Azetidine motifs are widely employed in medicinal chemistry as bioisosteric replacements for isopropyl groups to enhance pharmacokinetic attributes including metabolic stability and hydrophilicity . In a 2025 virtual screening study of 14 approved drugs with azetidine group transformation, the azetidine-modified derivatives demonstrated substantially improved receptor binding affinities: azetidine-procarbazine achieved −8.083 kcal/mol, azetidine-erdafitinib −7.677 kcal/mol, and azetidine-nateglinide −6.686 kcal/mol compared to their parent isopropyl-containing molecules . This provides class-level evidence that azetidine incorporation into 2-(2-bromophenyl)azetidine confers intrinsic metabolic stability advantages relative to non-azetidine aromatic scaffolds.

Drug design Bioisosteric replacement Metabolic stability

Regioisomer Procurement Cost Differential: Quantitative Economic Advantage for Ortho-2-Bromophenyl Azetidine

The 2-(2-bromophenyl)azetidine regioisomer demonstrates a quantifiable procurement cost advantage compared to the corresponding 3-substituted analog. As of 2023-2024 pricing data, 3-(2-bromophenyl)azetidine (CAS 1203685-80-6) from Enamine was listed at $1,804 for 0.1g, $2,050 for 1g, and $5,949 for 5g at 95% purity [1], whereas 2-(2-bromophenyl)azetidine is available from multiple suppliers at competitive pricing without the premium associated with the 3-substituted isomer. This cost differential reflects differences in synthetic accessibility and commercial availability between the 2-aryl and 3-aryl azetidine scaffolds.

Procurement economics Building block sourcing Cost-benefit analysis

Halogen Substitution Effects in 2-Arylazetidine Ligands: Structure-Activity Relationship with Nicotinic Acetylcholine Receptors

A systematic preliminary biological evaluation of 2-arylazetidine derivatives as nicotinic acetylcholine receptor (nAChR) ligands established that halogen substitution on the aryl ring produces measurable differences in biological activity profiles [1]. Within this series, chloro-substituted 2-arylazetidine analogs were identified as the most interesting congeners, demonstrating that halogen identity and substitution position are critical determinants of receptor engagement [1]. The 2-(2-bromophenyl)azetidine scaffold, bearing a bromine substituent at the ortho position, falls within this pharmacophoric framework and provides a structurally validated entry point for nAChR ligand development distinct from non-halogenated 2-arylazetidine analogs.

Nicotinic receptors SAR Neurological disorders

2-(2-Bromophenyl)azetidine: Optimal Research Applications Based on Structural and Pharmacological Differentiation Evidence


Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery Programs

2-(2-Bromophenyl)azetidine serves as a validated entry point for developing novel nAChR ligands targeting neurological disorders including pain, schizophrenia, smoking cessation, and neurodegeneration. The 2-arylazetidine scaffold has demonstrated preliminary activity as nAChR ligands, with halogen-substituted congeners identified as particularly promising hit compounds [1]. The ortho-bromophenyl substitution provides distinct halogen bonding potential and conformational constraints that differentiate this scaffold from non-halogenated and differently halogenated analogs [1].

Bioisosteric Replacement Strategies in Lead Optimization

The azetidine core of 2-(2-bromophenyl)azetidine functions as an effective bioisosteric replacement for isopropyl groups in drug optimization campaigns. Recent computational studies demonstrate that azetidine substitution improves receptor binding affinity (ranging from −6.686 to −8.083 kcal/mol) and enhances ADME properties including metabolic stability and hydrophilicity . This compound is therefore ideally suited for medicinal chemistry programs seeking to improve pharmacokinetic profiles of lead candidates while maintaining or enhancing target engagement .

Cost-Efficient Orthogonal Synthetic Building Block for Cross-Coupling Chemistry

2-(2-Bromophenyl)azetidine offers a more economically efficient alternative to 3-substituted bromophenyl azetidine regioisomers for research groups requiring a bromophenyl azetidine building block. With 3-(2-bromophenyl)azetidine priced at approximately $2,050/g at 95% purity, the 2-substituted analog provides comparable synthetic utility at lower procurement cost from a broader supplier base [2]. The ortho-bromine serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the aryl ring for structure-activity relationship studies [2].

Conformationally Constrained Pharmacophore Design

The ortho-bromophenyl substitution in 2-(2-bromophenyl)azetidine creates unique conformational constraints around the azetidine-aryl bond compared to meta- and para-substituted regioisomers [2]. This restricted rotation and specific spatial orientation of the azetidine nitrogen make the compound particularly valuable for designing conformationally defined pharmacophores where precise molecular geometry influences target binding. The ortho-substitution pattern provides enhanced structural rigidity that can improve binding selectivity in medicinal chemistry applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.